

Technical Guide: 4-Fluorobenzamide-D4 (CAS No. 1100750-65-9)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Fluorobenzamide-D4

Cat. No.: B13448571

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

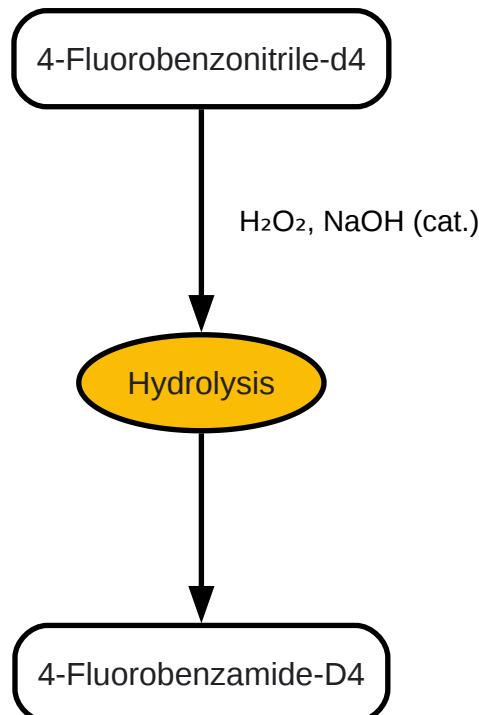
This technical guide provides an in-depth overview of **4-Fluorobenzamide-D4**, a deuterated stable isotope-labeled compound. The information presented herein is intended to support research and development activities, particularly in the fields of medicinal chemistry, pharmacology, and analytical sciences.

Core Chemical and Physical Properties

4-Fluorobenzamide-D4 is the deuterated analog of 4-Fluorobenzamide. The incorporation of four deuterium atoms on the benzene ring provides a mass shift that is ideal for its use as an internal standard in quantitative mass spectrometry-based assays. While specific experimental data for the deuterated compound is limited, the physicochemical properties are expected to be very similar to its non-deuterated counterpart.

Table 1: Physicochemical Properties of 4-Fluorobenzamide (Non-deuterated)

Property	Value	Source(s)
CAS Number	824-75-9	[1] [2] [3] [4] [5]
Molecular Formula	C ₇ H ₆ FNO	
Molecular Weight	139.13 g/mol	
Appearance	White to light beige solid/powder	
Melting Point	154-158 °C	
Boiling Point (Predicted)	253.1 ± 23.0 °C	
Density (Estimate)	1.21 g/cm ³	
pKa (Predicted)	15.93 ± 0.50	


Note: The properties listed are for the non-deuterated 4-Fluorobenzamide and serve as a close approximation for **4-Fluorobenzamide-D4**.

Synthesis and Manufacturing

While a specific, detailed synthesis protocol for **4-Fluorobenzamide-D4** is not readily available in the public domain, a general method for the preparation of fluorobenzamide compounds can be adapted. The synthesis typically involves the hydrolysis of a corresponding fluorobenzonitrile.

A plausible synthetic route for **4-Fluorobenzamide-D4** would start from a deuterated precursor, such as 4-fluorobenzonitrile-d4.

Representative Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: General synthetic pathway for **4-Fluorobenzamide-D4**.

Applications in Research and Development Intermediate in the Synthesis of Flurofamide-d4

4-Fluorobenzamide-D4 is a key intermediate in the synthesis of Flurofamide-d4. Flurofamide is a urease inhibitor that has been studied for the treatment of gastritis and urinary tract infections associated with urease-producing bacteria. The deuterated version, Flurofamide-d4, is a valuable tool in pharmacokinetic and metabolic studies of the parent drug.

Internal Standard for Quantitative Analysis

Stable isotope-labeled compounds are the gold standard for internal standards in quantitative mass spectrometry. **4-Fluorobenzamide-D4** is an ideal internal standard for the quantification of 4-Fluorobenzamide or other structurally related compounds in complex biological matrices. Its key advantages include:

- Co-elution: It has nearly identical chromatographic behavior to the non-deuterated analyte.

- **Similar Ionization Efficiency:** It exhibits similar ionization characteristics in the mass spectrometer source.
- **Mass Differentiation:** The mass difference allows for clear distinction from the analyte, preventing signal overlap.

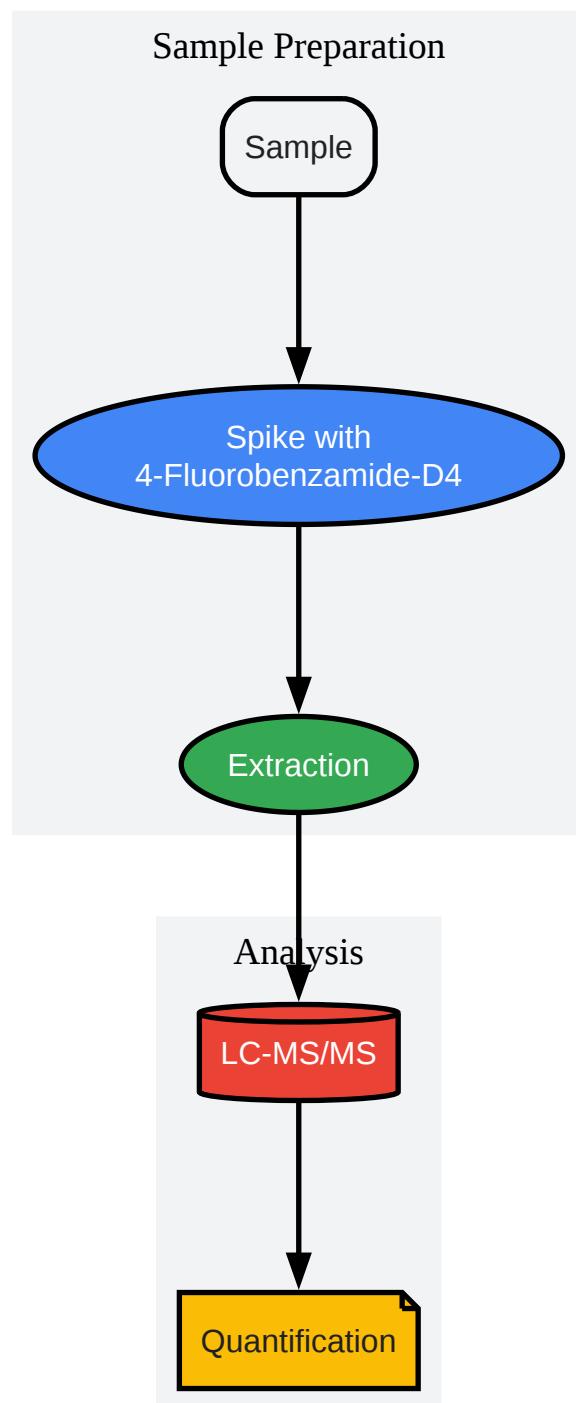
The use of **4-Fluorobenzamide-D4** as an internal standard can effectively compensate for variations in sample preparation, matrix effects, and instrument response, leading to highly accurate and precise quantification.

Experimental Protocols

Representative Synthesis of 4-Fluorobenzamide-D4

This protocol is adapted from a general method for the synthesis of fluorobenzamides and should be optimized for specific laboratory conditions.

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-fluorobenzonitrile-d4 in a suitable solvent (e.g., ethanol).
- **Addition of Reagents:** While stirring, add a catalytic amount of a base, such as sodium hydroxide solution (e.g., 20%).
- **Hydrolysis:** Slowly add an aqueous solution of hydrogen peroxide (e.g., 30%) to the reaction mixture via the dropping funnel. Control the temperature of the reaction, as it may be exothermic.
- **Reaction Monitoring:** Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Work-up:** Once the reaction is complete, cool the mixture and neutralize it with a dilute acid (e.g., 10% HCl). The product may precipitate out of the solution.
- **Purification:** Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent.


Use as an Internal Standard in LC-MS/MS Analysis

This protocol provides a general workflow for the use of **4-Fluorobenzamide-D4** as an internal standard for the quantification of a target analyte (e.g., 4-Fluorobenzamide) in a biological matrix.

- Preparation of Stock Solutions:
 - Prepare a stock solution of the target analyte in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
 - Prepare a stock solution of **4-Fluorobenzamide-D4** (internal standard) in the same solvent at a concentration of 1 mg/mL.
- Preparation of Calibration Standards and Quality Controls:
 - Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into the blank biological matrix.
 - Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
 - Add a fixed concentration of the **4-Fluorobenzamide-D4** internal standard solution to all calibration standards and QC samples.
- Sample Preparation:
 - To an aliquot of the unknown biological sample, add the same fixed concentration of the **4-Fluorobenzamide-D4** internal standard.
 - Perform sample extraction (e.g., protein precipitation with acetonitrile, liquid-liquid extraction, or solid-phase extraction) to remove interferences.
 - Evaporate the solvent and reconstitute the residue in the mobile phase.
- LC-MS/MS Analysis:
 - Inject the prepared samples, calibration standards, and QC samples into the LC-MS/MS system.

- Develop a chromatographic method to achieve good separation of the analyte and internal standard.
- Optimize the mass spectrometer parameters (e.g., precursor and product ions, collision energy) for both the analyte and **4-Fluorobenzamide-D4** in Multiple Reaction Monitoring (MRM) mode.
- Data Analysis:
 - Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration for the calibration standards.
 - Determine the concentration of the analyte in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.

Workflow for Use as an Internal Standard

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-fluorobenzamide [chembk.com]
- 2. 4-Fluorobenzamide | C7H6FNO | CID 71572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Fluorobenzamide | CAS#:824-75-9 | Chemsoc [chemsrc.com]
- 4. 4-Fluorobenzamide, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [Technical Guide: 4-Fluorobenzamide-D4 (CAS No. 1100750-65-9)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13448571#4-fluorobenzamide-d4-cas-number\]](https://www.benchchem.com/product/b13448571#4-fluorobenzamide-d4-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com